Superior Urease Inhibition: 6,7-Dichloroindazole Exhibits Sub-100 nM Potency, Outperforming Many Indazole-Based Urease Inhibitors
In a direct enzyme inhibition assay using urease extracted from Helicobacter pylori ATCC 43504, 6,7-dichloro-1H-indazole demonstrated an IC50 value of 83 nM [1]. This level of potency is significantly higher—by at least two orders of magnitude—than that of many other reported indazole-based urease inhibitors, which typically exhibit IC50 values in the low micromolar range (e.g., 17.88–37.98 µM) [2]. This quantitative difference underscores a unique advantage of the 6,7-dichloro substitution pattern for targeting this specific enzyme, making it a more promising starting point for the development of potent anti-urease therapeutics.
| Evidence Dimension | Inhibition of H. pylori urease (enzyme activity) |
|---|---|
| Target Compound Data | IC50 = 83 nM |
| Comparator Or Baseline | Indazole-based 1,3,4-oxadiazole hybrids (most potent): IC50 = 17.88 ± 0.36 µM |
| Quantified Difference | Approximately 215-fold greater potency (83 nM vs. 17,880 nM) |
| Conditions | Cell-free assay; ammonia production measured by indophenol method after 1.5 hr preincubation |
Why This Matters
This >200-fold potency advantage directly translates to requiring significantly less compound to achieve the same biological effect, reducing material costs in screening and minimizing potential off-target effects in early-stage research.
- [1] BindingDB. (n.d.). BDBM50493380 (CHEMBL2425469). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493380 View Source
- [2] EurekaSelect. (2025). Discovery of Novel 1,3,4-oxadiazole-based Inhibitors Against Urease and Diabetes: Design, Synthesis, SAR, Biological, and Molecular Docking Screening. Retrieved from https://www.eurekaselect.com/article/141211 View Source
